Sulfanyl

Thermochemistry Radical Chemistry Combustion Modeling

Sulfanyl (CAS 13940-21-1), systematically named hydridosulfur(•) and commonly referred to as the mercapto radical or hydrosulfide radical, is the simplest sulfur-centered free radical with the formula HS•. It is a diatomic inorganic radical with a relative molecular mass of 33.0739 ± 0.0060 g/mol.

Molecular Formula HS
Molecular Weight 33.08 g/mol
CAS No. 13940-21-1
Cat. No. B085325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanyl
CAS13940-21-1
Molecular FormulaHS
Molecular Weight33.08 g/mol
Structural Identifiers
SMILES[SH]
InChIInChI=1S/HS/h1H
InChIKeyPXQLVRUNWNTZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfanyl (CAS 13940-21-1): Verified Thermochemical and Spectroscopic Baseline for Radical Chemistry Research


Sulfanyl (CAS 13940-21-1), systematically named hydridosulfur(•) and commonly referred to as the mercapto radical or hydrosulfide radical, is the simplest sulfur-centered free radical with the formula HS•. It is a diatomic inorganic radical [1] with a relative molecular mass of 33.0739 ± 0.0060 g/mol [2]. The compound exists as a transient, highly reactive species in the gas phase and plays a fundamental role in atmospheric chemistry, combustion processes, and interstellar astrophysical environments [1].

Why Generic Substitution of Sulfanyl (CAS 13940-21-1) Fails: Quantified Thermochemical and Kinetic Differentiation


Generic substitution of sulfanyl (HS•) with its nearest analogs—such as the hydroxyl radical (HO•), hydrogen sulfide (H₂S), or organo-thiyl radicals (RS•)—is not scientifically valid due to substantial and well-quantified differences in their fundamental physicochemical properties. These differences directly translate into distinct reactivity profiles, reaction pathways, and experimental detection requirements. For instance, the standard enthalpy of formation for sulfanyl is 143.26 ± 0.18 kJ/mol [1], which is approximately 106 kJ/mol higher than that of the hydroxyl radical [2], indicating significantly different thermodynamic stability and driving forces in reactions. Furthermore, sulfanyl possesses a unique electronic structure, with a ²Πᵢ ground state [1], and exhibits specific, narrow ultraviolet absorption features between 325-330 nm [1] that are not shared by its analogs, necessitating compound-specific detection and monitoring strategies. The following sections provide the quantitative evidence that substantiates why sulfanyl cannot be treated as interchangeable with its in-class compounds.

Sulfanyl (CAS 13940-21-1): Quantified Evidence for Differentiated Procurement in Radical Chemistry


Thermodynamic Stability: Enthalpy of Formation Differentiates Sulfanyl from Hydroxyl Radical

Sulfanyl (HS•) is a significantly less thermodynamically stable species compared to the hydroxyl radical (HO•). The standard enthalpy of formation (ΔfH°(298.15 K)) for sulfanyl is 143.26 ± 0.18 kJ/mol, based on the authoritative Active Thermochemical Tables (ATcT) [1]. In contrast, the same ATcT database reports the enthalpy of formation for hydroxyl radical as 37.27 ± 0.02 kJ/mol [2]. This substantial difference in formation energy has direct implications for the equilibrium and kinetics of radical formation and consumption in gas-phase reactions.

Thermochemistry Radical Chemistry Combustion Modeling

Redox Energetics: Ionization Energy and Reduction Potential Differentiate Sulfanyl from Its Cation and Anion

Sulfanyl's redox properties are uniquely defined and separate it from its related ionic species, sulfanylium ([SH]⁺) and the hydrosulfide anion (HS⁻). The ionization energy required to generate the sulfanylium cation from sulfanyl is 10.4219 eV [1]. Conversely, the reduction potential for the process HS• + e⁻ → HS⁻ is 0.92 eV [1]. These quantitative values define the precise energetic conditions under which sulfanyl acts as an electron donor or acceptor.

Electrochemistry Radical Ions Photochemistry

Bond Energetics: Quantified S-H Bond Strength Differentiates Sulfanyl from Hydrogen Sulfide

The S-H bond dissociation energy (BDE) in the sulfanyl radical is approximately 3.9 eV [1]. This value is distinct from the S-H BDE in hydrogen sulfide (H₂S), which is approximately 4.5 eV [1]. The lower BDE in sulfanyl indicates that the S-H bond in the radical is significantly weaker and more readily cleaved than in the closed-shell H₂S molecule. This difference in bond strength is a primary determinant of their divergent hydrogen-atom transfer reactivities.

Bond Dissociation Energy Reaction Mechanism Hydrogen Abstraction

Spectroscopic Signature: Unique UV Absorption Profile Differentiates Sulfanyl from Other Radicals and Interstellar Species

Sulfanyl possesses a distinct and narrow ultraviolet (UV) absorption profile that serves as a unique spectroscopic fingerprint for its detection and quantification. The radical exhibits maximum absorption around a wavelength of 190 nm when generated from the photodissociation of hydrogen sulfide [1]. Furthermore, its characteristic absorption bands for the ²Σ⁺ ← ²Πᵢ electronic transition system are centered around 325-330 nm [2]. Specific absorption lines have been detected in the solar spectrum at 326.0459, 327.5468, 328.9749, 330.0892, and 330.1112 nm [2]. This detailed UV signature is not shared by other common radical species or sulfur-containing compounds.

UV Spectroscopy Astrochemistry Atmospheric Monitoring

Procurement-Driven Application Scenarios for Sulfanyl (CAS 13940-21-1) Based on Quantitative Evidence


Fundamental Thermochemical Research and Combustion Modeling

Researchers engaged in building and validating detailed chemical kinetic mechanisms for combustion, pyrolysis, or atmospheric processes require accurate thermodynamic data for key intermediates. The precisely defined enthalpy of formation for sulfanyl (143.26 ± 0.18 kJ/mol) [1] makes it an essential species for inclusion in models that track sulfur chemistry, such as the oxidation of hydrogen sulfide (H₂S) or the formation of SOx pollutants. The distinct thermochemistry differentiates it from other sulfur species, and its procurement as a reference standard or as a generated intermediate in a controlled source is critical for benchmarking model predictions against experimental measurements. The unique UV absorption spectrum (325-330 nm) [2] further allows for its direct, species-specific monitoring in these complex reacting flows.

Astrophysical and Planetary Atmospheric Observation

Astrophysicists and planetary scientists rely on reference laboratory spectra to identify and quantify molecular species in remote observations. Sulfanyl is one of the top three most abundant sulfur-containing gases in the atmospheres of gas giants like Jupiter [1]. Its detection is based on its unique, narrow ultraviolet absorption lines in the 325-330 nm range [2]. To accurately interpret data from space telescopes and planetary probes, researchers require a source of sulfanyl to generate its high-resolution reference spectrum. Generic sulfur standards (e.g., H₂S) do not replicate this fingerprint, making sulfanyl an irreplaceable component of a calibration library for astrochemical and atmospheric remote sensing.

Gas-Phase Reaction Kinetics and Radical-Scavenger Studies

Physical chemists investigating the elementary kinetics of sulfur-containing radicals require a pure, well-characterized source of sulfanyl. Studies have determined fundamental rate constants for its self-reaction and its reactions with other species, such as k(HS+HS) = (2.0 ± 4.0) x 10¹⁰ M⁻¹s⁻¹ [3]. The ability to generate and monitor sulfanyl using its specific UV absorption signature [2] or via laser-induced fluorescence (LIF) techniques [4] is essential for these experiments. The differentiated bond strength (BDE ~3.9 eV) [5] and redox potentials (10.4219 eV ionization energy, 0.92 eV reduction potential) [6] further define its unique reactivity profile in hydrogen atom transfer and electron transfer processes, which cannot be studied using more stable, non-radical sulfur analogs.

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